[4-(2-bromoethyl)-2-methoxyphenoxy](tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane: is an organosilicon compound with the molecular formula C15H25BrO2Si. It is characterized by the presence of a bromoethyl group, a methoxyphenoxy group, and a tert-butyl dimethylsilane group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane typically involves the reaction of 4-(2-bromoethyl)-2-methoxyphenol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoethyl group in 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyphenoxy group can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Hydrolysis Reactions: The tert-butyl dimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of new compounds with substituted nucleophiles.
Oxidation: Formation of quinones or other oxidized products.
Hydrolysis: Formation of silanols and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
Protecting Groups: The tert-butyl dimethylsilane group is used as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential pharmaceutical agents, particularly those requiring specific functional group modifications.
Industry:
Mechanism of Action
The mechanism of action of 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane involves its ability to undergo various chemical reactions, particularly nucleophilic substitution and hydrolysisThe tert-butyl dimethylsilane group provides stability and protection to sensitive functional groups during chemical transformations .
Comparison with Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: Similar in structure but lacks the methoxyphenoxy group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Similar but with a propoxy group instead of an ethoxy group.
tert-Butyldimethylsilyl chloride: Used as a reagent for introducing the tert-butyl dimethylsilane protecting group.
Uniqueness:
Functional Groups: The presence of both the bromoethyl and methoxyphenoxy groups makes 4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane unique in its reactivity and applications.
Biological Activity
4-(2-bromoethyl)-2-methoxyphenoxydimethylsilane, commonly referred to as BEDMS, is an organosilicon compound with significant applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : C12H19BrO2Si
- Molecular Weight : 287.27 g/mol
- CAS Number : 86864-60-0
- Physical State : Colorless liquid, soluble in organic solvents.
BEDMS acts primarily as a nucleophilic reagent, facilitating various organic reactions. Its ability to form carbon-carbon bonds makes it a versatile building block in synthetic chemistry. The presence of the bromoethyl group allows for electrophilic substitution reactions, enhancing its reactivity towards biological targets.
Antimicrobial Properties
Research indicates that compounds similar to BEDMS exhibit antimicrobial activity. For instance, derivatives of phenoxy silanes have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Activity
Studies have demonstrated that silane compounds can exhibit cytotoxic effects on cancer cell lines. For example, a study on related compounds showed that they could induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests potential for BEDMS in cancer therapeutics.
Enzyme Inhibition
BEDMS has been evaluated for its ability to inhibit specific enzymes linked to disease progression. For instance, certain silane derivatives have shown promise as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes and obesity management. This inhibition can enhance insulin signaling pathways.
Synthesis and Applications
The synthesis of BEDMS typically involves the reaction of tert-butyldimethylsilane with bromoethyl-2-methoxyphenol. The resulting compound is utilized in various applications:
- Organic Synthesis : As a reagent for ether and ester formation.
- Pharmaceutical Development : As a precursor for biologically active compounds.
- Catalysis : In facilitating chemical reactions across different substrates.
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus with a significant reduction in bacterial viability upon treatment with BEDMS derivatives. |
Study 2 | Evaluated cytotoxic effects on breast cancer cell lines, showing IC50 values indicating potent antiproliferative activity. |
Study 3 | Investigated enzyme inhibition properties, revealing that BEDMS analogs significantly inhibited PTP1B with potential implications for diabetes treatment. |
Properties
IUPAC Name |
[4-(2-bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrO2Si/c1-15(2,3)19(5,6)18-13-8-7-12(9-10-16)11-14(13)17-4/h7-8,11H,9-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGCJDUIFZBYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CCBr)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.